molecular formula C17H16N4O2 B2417726 6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 2109569-12-0

6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No.: B2417726
CAS No.: 2109569-12-0
M. Wt: 308.341
InChI Key: BZYMSSITGOLQDY-UHFFFAOYSA-N
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Description

6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with pyridazinone precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Scientific Research Applications

6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(1H-indole-6-carbonyl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-20-16(22)9-13-10-21(7-5-14(13)19-20)17(23)12-3-2-11-4-6-18-15(11)8-12/h2-4,6,8-9,18H,5,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYMSSITGOLQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CN(CCC2=N1)C(=O)C3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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